molecular formula C21H19ClN4O2 B2432796 3-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide CAS No. 899985-60-5

3-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Cat. No. B2432796
CAS RN: 899985-60-5
M. Wt: 394.86
InChI Key: BMCVATWIPNKSMJ-UHFFFAOYSA-N
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Description

3-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a chemical compound. It is an heteroaromatic compound . The compound is related to 3-Chloro-6-phenylpyridazine, which has been investigated by cyclic voltammetry and preparative scale electrolysis in the presence and absence of carbon dioxide .


Molecular Structure Analysis

The molecular structure of 3-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is represented by the molecular formula C21H19ClN4O2 . It is related to other compounds such as 4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide and (6-Morpholinopyridazin-3-yl)methanamine .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

  • The compound has been synthesized and investigated for its crystal structure, contributing to our understanding of its molecular properties (Ji et al., 2018).

Antidepressant Synthesis

  • Used in the synthesis of the antidepressant Befol, highlighting its utility in developing mental health treatments (Donskaya et al., 2004).

Chemical Modification in Medicinal Chemistry

  • Reacted with various agents for producing derivatives with potential medicinal properties, expanding its utility in drug development (Collins et al., 2000).

Synthesis of Bioactive Molecules

  • Its derivatives have been synthesized and screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, underscoring its versatility in pharmacological applications (Patel et al., 2009).

Anti-inflammatory Applications

  • Involved in the synthesis of compounds tested for anti-inflammatory activity, contributing to the development of new anti-inflammatory drugs (Kalsi et al., 1990).

Cardiotonic Activity Studies

  • Derivatives synthesized for assessment of cardiotonic activities, demonstrating its potential in cardiovascular therapeutics (Wang et al., 2008).

Antimicrobial and Antifungal Research

  • Employed in the synthesis of compounds for antimicrobial and antifungal testing, highlighting its role in combatting infections (Desai et al., 2011).

GPR39 Agonists Discovery

  • Identified as a novel GPR39 agonist, offering new avenues in receptor-targeted drug development (Sato et al., 2016).

Antifungal Activity of Derivatives

  • Its derivatives and their Co(III) complexes have been synthesized and shown to possess antifungal properties, adding to its portfolio in antifungal research (Weiqun et al., 2005).

Synthesis of Tetrahydrobenzo[b]thiophene Derivatives

  • Utilized in the synthesis of new tetrahydrobenzo[b]thiophene derivatives under microwave irradiation, showcasing innovative synthetic methods (Abdalha et al., 2011).

properties

IUPAC Name

3-chloro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2/c22-17-5-1-4-16(13-17)21(27)23-18-6-2-3-15(14-18)19-7-8-20(25-24-19)26-9-11-28-12-10-26/h1-8,13-14H,9-12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCVATWIPNKSMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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